N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide

Catalog No.
S7361641
CAS No.
M.F
C13H16F2N2O2
M. Wt
270.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymet...

Product Name

N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide

IUPAC Name

N-[[4-(difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide

Molecular Formula

C13H16F2N2O2

Molecular Weight

270.27 g/mol

InChI

InChI=1S/C13H16F2N2O2/c14-12(15)11-3-1-9(2-4-11)5-16-13(19)17-6-10(7-17)8-18/h1-4,10,12,18H,5-8H2,(H,16,19)

InChI Key

UDXSTTQRKUVYDB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)C(F)F)CO
N-[[4-(Difluoromethyl)phenyl]methyl]-3-(hydroxymethyl)azetidine-1-carboxamide, commonly known as AZD32, is a compound belonging to the class of azetidine carboxamides, primarily used in the pharmaceutical industry. Developed by AstraZeneca, AZD32 is known for its potential applications in treating various diseases, including cancer and viral infections.
AZD32 is a crystalline compound with a molecular formula of C15H17F2N2O2. It has a molecular weight of 298.31 g/mol and a melting point of 109-110 ˚C. It is soluble in organic solvents such as DMSO and chloroform and slightly soluble in water.
AZD32 can be synthesized through several methods, including the condensation of (4-Difluoromethyl) benzaldehyde with 3-Azetidinecarboxylic acid, followed by reduction using sodium borohydride. The compound is then purified using recrystallization techniques. The characterization of AZD32 is generally done using modern analytical methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis.
Various analytical methods are employed to determine the purity and identity of AZD32. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods used for the analysis of AZD32. Nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are also used.
AZD32 has shown potential as an anticancer and antiviral agent. Recent studies have demonstrated its ability to inhibit the growth of cancer cells, including lung cancer, breast cancer, and colon cancer. Furthermore, its potent antiviral activity has also been demonstrated against the Zika virus, human rhinovirus (HRV), and respiratory syncytial virus (RSV).
Toxicity studies on AZD32 have shown that it has low toxicity and has no adverse effects on animals at therapeutic doses. However, further studies are required to determine the long-term effects and safety of AZD32 in humans.
AZD32 is primarily used in the pharmaceutical industry for the synthesis of novel drug candidates. It has shown potential as a starting point for developing new anticancer and antiviral agents.
Several preclinical studies have been carried out on AZD32, demonstrating its potential as a therapeutic agent. However, further clinical trials are required to determine its efficacy and safety in humans.
AZD32 has significant implications in the fields of medicine, drug discovery, and development. It has the potential to be used as a starting point for the development of novel therapeutic agents for various diseases.
Despite its potential, AZD32 has some limitations, including its stability, solubility, and toxicity. Future studies should focus on improving its physicochemical properties to make it more suitable for pharmaceutical development. Moreover, further studies are required to determine its safety and efficacy in humans.
1. Development of more stable and soluble derivatives of AZD32.
2. Investigation of AZD32 as a potential therapeutic agent for other diseases, such as viral infections and neurological disorders.
3. Exploration of AZD32 as a scaffold for the development of multi-targeted anticancer agents.
4. Optimization of the pharmacokinetic properties of AZD32 to improve its bioavailability and half-life.
5. Discovery of new mechanisms of action of AZD32 in cancer and viral infections.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

270.11798408 g/mol

Monoisotopic Mass

270.11798408 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-27-2023

Explore Compound Types